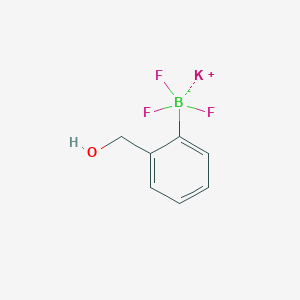
1-(乙基磺酰基)哌嗪 2,2,2-三氟乙酸盐
描述
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用
农药行业
1-(乙基磺酰基)哌嗪 2,2,2-三氟乙酸盐: 是一种可用于合成农药的化合物。其三氟甲基吡啶 (TFMP) 衍生物广泛应用于作物保护,帮助保护作物免受害虫侵害。 氟原子独特的物理化学性质与吡啶部分结合在一起,有助于这些衍生物的生物活性 .
医药合成
在制药行业,可以使用1-(乙基磺酰基)哌嗪 2,2,2-三氟乙酸盐合成的 TFMP 衍生物是创造活性药物成分不可或缺的一部分。 这些化合物已被用于几种已批准的药物产品,还有更多正在进行临床试验 .
兽药
与人类药物中的应用类似,TFMP 衍生物也应用于兽药。 该化合物的衍生物已被用于兽药产品的开发,展示了其在不同健康科学领域的通用性 .
有机合成中间体
该化合物作为有机合成的中间体,特别是在制备氟化有机化学品方面。 它在开发含有氟的新材料和化学品方面至关重要,这在研究中越来越重要 .
材料科学
在材料科学领域,人们正在探索该化合物的衍生物在开发功能材料方面的潜力。 氟原子的引入可以显著改变材料的性能,从而推动该领域的进步 .
环境影响研究
1-(乙基磺酰基)哌嗪 2,2,2-三氟乙酸盐: 也可能因其对环境的影响而被研究,特别是在其在农药和制药中的使用背景下。 了解其降解、生物蓄积以及对生态系统的潜在影响对于可持续实践至关重要 .
作用机制
Target of Action
It is known that this compound is used in the synthesis of various agrochemical and pharmaceutical ingredients . Therefore, its targets could be diverse, depending on the specific derivative being synthesized.
Mode of Action
It is known that this compound is used as a building block in the synthesis of various derivatives . The interaction with its targets and the resulting changes would depend on the specific derivative and its intended use.
Biochemical Pathways
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the affected pathways and their downstream effects could be diverse, depending on the specific derivative and its intended use.
Pharmacokinetics
It is known that this compound is used in the synthesis of various derivatives . The ADME properties and their impact on bioavailability would depend on the specific derivative and its intended use.
Result of Action
It is known that derivatives of this compound are used in the agrochemical and pharmaceutical industries . Therefore, the molecular and cellular effects would depend on the specific derivative and its intended use.
Action Environment
It is known that this compound is used in the synthesis of various derivatives . Therefore, the influence of environmental factors would depend on the specific derivative and its intended use.
实验室实验的优点和局限性
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate has several advantages for laboratory experiments. It is relatively easy to synthesize, and the yields are typically high. Additionally, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is relatively stable and can be stored for long periods of time without degradation. However, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is a relatively toxic compound and should be handled with care. Additionally, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is not soluble in water, so it must be dissolved in an organic solvent before use.
未来方向
The potential future directions for 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate are numerous. 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate could be used to synthesize more complex organic compounds, such as pharmaceuticals and agrochemicals. Additionally, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate could be used to study the structure and reactivity of various molecules, as well as to study the biochemical and physiological effects of various compounds. Finally, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate could be used to study the interactions between proteins and other molecules, such as peptides and small molecules.
安全和危害
According to the safety data sheet, 1-(Ethylsulfonyl)piperazine is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate plays a significant role in biochemical reactions due to its reactivity and selectivity . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux .
Cellular Effects
The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different metabolites, which can have varying effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate vary with different dosages in animal models . At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.
Metabolic Pathways
1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in glycolysis or the citric acid cycle, leading to changes in the production of ATP and other metabolites . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria or nucleus, where it can exert its effects on cellular processes . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and activity in vivo.
Subcellular Localization
The subcellular localization of 1-(Ethylsulfonyl)piperazine 2,2,2-trifluoroacetate is determined by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. The localization of the compound can influence its activity and function, as it may interact with different biomolecules in these compartments . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
属性
IUPAC Name |
1-ethylsulfonylpiperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.C2HF3O2/c1-2-11(9,10)8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXAOHNTPVOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
435345-15-6 | |
| Record name | Piperazine, 1-(ethylsulfonyl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B1461877.png)
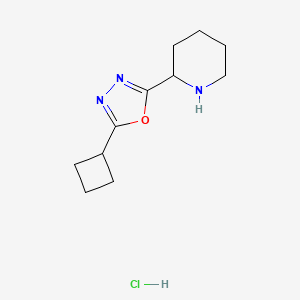

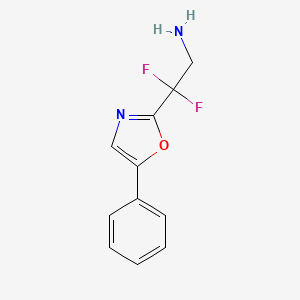
![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1461883.png)

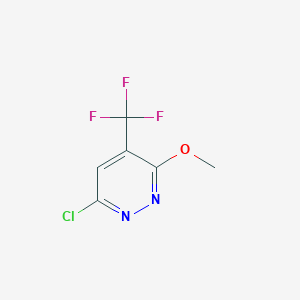
![3-(chloromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B1461887.png)
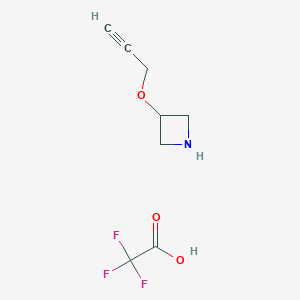
![2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B1461890.png)

